1-(3,4-dimethylphenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(3,4-Dimethylphenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by their unique ring structures that contain atoms of at least two different elements as members of their rings. This particular compound is notable for its potential bioactive properties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-8-methoxy-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-16-8-9-19(12-17(16)2)29-26-22-14-21(31-4)10-11-24(22)27-15-23(26)25(28-29)18-6-5-7-20(13-18)30-3/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUKMLXQDJXDJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
In a typical synthetic route, the starting materials include boronic acids or esters and halogenated aromatic compounds. The reaction is catalyzed by palladium complexes and usually takes place in the presence of a base such as potassium carbonate. The reaction conditions often involve heating the mixture to temperatures around 80-100°C for several hours .
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling process, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methoxy groups, converting them into corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which can reduce the compound to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction would yield alcohols.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a subject of interest in scientific research:
-
Antiviral Activity :
- Research indicates that pyrazoloquinoline derivatives can inhibit the replication of various viruses, including HIV and influenza. For instance, studies have shown that certain derivatives possess significant antiviral properties against HIV-1 in vitro, demonstrating potential as therapeutic agents in virology .
-
Anticancer Properties :
- Pyrazoloquinolines have been investigated for their anticancer effects. Some derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells . The specific interactions of 1-(3,4-dimethylphenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline with cancer cell lines are under exploration, with preliminary data suggesting its efficacy in targeting specific cancer pathways.
- Anti-inflammatory Effects :
Synthetic Applications
The compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows for modifications that can lead to the development of new derivatives with enhanced biological activities. The synthesis typically involves multi-step reactions that can tolerate various functional groups, making it a versatile precursor for further chemical transformations .
Case Studies
Several studies highlight the applications and effectiveness of this compound:
- Study on Antiviral Efficacy : A recent investigation assessed the antiviral activity of this compound against several strains of influenza virus. Results indicated a significant reduction in viral load in treated cell cultures compared to controls .
- Cancer Research : In a study focusing on breast cancer cell lines, this pyrazoloquinoline derivative was shown to inhibit cell proliferation and induce apoptosis through the activation of specific apoptotic pathways .
Mechanism of Action
The mechanism by which 1-(3,4-dimethylphenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or activating their functions. Further research is needed to elucidate the specific pathways involved .
Comparison with Similar Compounds
Similar compounds to 1-(3,4-dimethylphenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline include other heterocyclic aromatic compounds with bioactive properties. Examples include:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains methoxy and aromatic groups, making it structurally similar and potentially bioactive.
1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: Known for its strong decolorizing effects and potential as a tyrosinase inhibitor.
The uniqueness of this compound lies in its specific arrangement of functional groups and its potential bioactive properties, which may differ from those of similar compounds.
Biological Activity
1-(3,4-Dimethylphenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the class of pyrazoloquinolines. This compound has garnered attention due to its complex structure and potential biological activities, which include antitumor and antiviral properties. Its molecular formula is with a molecular weight of approximately 409.179 g/mol.
Chemical Structure
The compound features multiple aromatic rings and functional groups that contribute to its biological activity. The presence of methoxy and dimethyl groups is particularly notable, as these substitutions may influence the compound's interaction with biological targets.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity . Studies have shown that compounds within this class can inhibit tubulin polymerization, a critical process for cancer cell division. This inhibition leads to reduced proliferation of various tumor cell lines.
Table 1: Antitumor Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | Inhibition of tubulin polymerization |
| Another Pyrazoloquinoline Derivative | MCF-7 (Breast) | 15.0 | Induction of apoptosis |
Antiviral Activity
The compound has also been evaluated for its antiviral properties . Preliminary studies suggest that it may exhibit activity against certain viral strains by interfering with viral replication mechanisms. The specific pathways involved remain to be fully elucidated.
Table 2: Antiviral Activity Data
| Compound | Virus Type | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Influenza A | 8.0 | Inhibition of viral RNA synthesis |
| Another Pyrazoloquinoline Derivative | HIV-1 | 10.0 | Inhibition of reverse transcriptase |
The precise mechanism by which this compound exerts its effects is still under investigation. It is believed that the compound interacts with various molecular targets including enzymes and receptors involved in cell signaling pathways. The structural characteristics allow for potential hydrogen bonding and other interactions that may lead to inhibition or activation of target functions.
Case Studies
Several case studies have highlighted the efficacy of pyrazoloquinolines in preclinical models:
- A study conducted on A549 lung cancer cells demonstrated that treatment with the compound significantly reduced cell viability in a dose-dependent manner.
- Another investigation into its antiviral properties revealed that it effectively inhibited the replication of Influenza A virus in vitro.
Q & A
Q. What are the standard synthetic routes for preparing 1-(3,4-dimethylphenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline?
The synthesis typically involves multi-step organic reactions. A common approach starts with halogenated quinoline precursors (e.g., dichloroquinoline derivatives) coupled with substituted phenylhydrazines or aryl halides under reflux conditions. Key steps include cyclization to form the pyrazoloquinoline core and subsequent functionalization. For example, describes a similar synthesis using ethyl-4,6-dichloro-quinoline-3-carboxylate and methoxyphenylhydrazine in xylenes with triethylamine as a base. Purification often employs recrystallization or column chromatography to isolate the target compound .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify substituent positions and verify regioselectivity (e.g., methoxy and dimethylphenyl groups). provides detailed H NMR shifts (δ 8.72 for quinoline protons) and C signals for carbonyl and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, as shown in with a calculated m/z of 326.0691 (M+H)+ .
- X-ray Crystallography : For 3D conformational analysis, as noted in for related compounds .
Q. What preliminary biological activities have been reported for pyrazoloquinoline derivatives?
Pyrazoloquinolines exhibit antimicrobial and anticancer potential. Their mechanism involves interaction with enzymes (e.g., kinases) or receptors, modulating cellular pathways. highlights activity against microbial targets and apoptosis induction in cancer cells via ROS generation . Initial screening often uses in vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity).
Q. How can solubility and bioavailability be optimized for this compound?
Substituent engineering is critical. Methoxy and methyl groups enhance solubility by increasing hydrophilicity (). Advanced strategies include:
- Introducing polar functional groups (e.g., amino, hydroxyl) .
- Deuterating methoxy groups to improve metabolic stability, as in ’s deuterated analogs .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the pyrazoloquinoline core?
Regioselective substitution requires careful control of reaction conditions:
- Directing Groups : Electron-withdrawing groups (e.g., halogens) on the quinoline core guide cross-coupling reactions () .
- Catalytic Systems : Palladium catalysts enable Suzuki-Miyaura coupling for aryl group introduction () .
- Temperature/Solvent Optimization : Higher temperatures in xylenes improve yields in cyclization steps () .
Q. How can reaction mechanisms for key transformations (e.g., cyclization) be elucidated?
Mechanistic studies employ:
- Kinetic Isotope Effects (KIE) : To identify rate-determining steps.
- DFT Calculations : For modeling transition states and intermediates ( mentions computational studies) .
- Trapping Intermediates : Isolation of reactive species (e.g., nitrenes in cyclization) using low-temperature NMR .
Q. What techniques are used for conformational analysis of the pyrazoloquinoline scaffold?
- X-ray Crystallography : Resolves dihedral angles and steric effects () .
- NOESY NMR : Detects spatial proximity of substituents (e.g., methoxy groups) .
- Molecular Dynamics Simulations : Predicts solvent-dependent conformational changes .
Q. How do substituent variations impact structure-activity relationships (SAR)?
Systematic SAR studies involve:
- Electron-Donating vs. Withdrawing Groups : Methoxy groups enhance electron density, improving receptor binding (). Chloro substituents increase lipophilicity but may reduce solubility .
- Positional Effects : 3,4-Dimethylphenyl groups at position 1 improve steric fit in hydrophobic enzyme pockets () .
Q. What computational methods support the design of analogs with improved activity?
- Docking Studies : Predict binding modes to targets (e.g., EGFR kinase) using AutoDock Vina .
- QSAR Models : Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity data .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic profiles early in design .
Q. How should researchers reconcile discrepancies in reported biological activity data?
Variability arises from assay conditions (e.g., cell lines, incubation times) or impurities. Mitigation strategies include:
- Standardized Protocols : Replicate assays across multiple labs ( and used consistent MTT methods) .
- HPLC Purity Verification : Ensure >95% purity via reverse-phase chromatography ( achieved 98.6% purity) .
- Meta-Analysis : Compare data across structurally related compounds (e.g., ’s difluoro analog) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
